Kinase Inhibition Potency: Class-Level Benchmarking of Pyrazolyl-Urea Scaffold Against Sorafenib, Erlotinib, and Osimertinib
Although direct enzymatic data for CAS 1448123-35-0 have not been published in peer-reviewed literature, the closest structurally characterized analogs (compounds 16a, 16c, 16d, 16g from Fadaly et al., 2024) demonstrate that pyrazolyl-urea derivatives bearing heteroaryl substituents achieve potent multi-kinase inhibition. Compound 16a (the most potent analog) inhibited VEGFR-2 with an IC50 of 25 nM versus sorafenib's 85 nM (3.4-fold improvement); inhibited EGFRWT with IC50 of 94 nM versus erlotinib (114 nM) and osimertinib (56 nM); and inhibited EGFRT790M with IC50 of 10 nM versus erlotinib (70 nM) and osimertinib (37 nM) [1]. The thiophen-2-ylmethyl substituent in CAS 1448123-35-0 is expected to confer similar or enhanced hinge-binding due to sulfur-mediated interactions, a feature absent in phenyl-substituted analogs [2].
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low nanomolar range based on class SAR |
| Comparator Or Baseline | Compound 16a (pyrazole-urea analog): 25 nM; Sorafenib: 85 nM; Compound 16c: 52 nM; Compound 16d: 324 nM; Compound 16g: 110 nM [1] |
| Quantified Difference | Class-leading analog 16a shows 3.4-fold greater VEGFR-2 potency than sorafenib; EGFRT790M potency of class analogs exceeds osimertinib by up to 3.7-fold (10 nM vs 37 nM) |
| Conditions | In vitro recombinant kinase assays; VEGFR-2, EGFRWT, and EGFRT790M; compounds tested at multiple concentrations; data from Fadaly et al. Bioorg Chem 2024 [1] |
Why This Matters
Procurement decisions for kinase-focused projects should prioritize scaffolds with demonstrated multi-target inhibition capacity; the pyrazolyl-urea core of CAS 1448123-35-0 is among the few chemotypes achieving sub-50 nM potency against both VEGFR-2 and mutant EGFR simultaneously.
- [1] Fadaly WAA, Nemr MTM, Kahk NM. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities. Bioorg Chem. 2024 Jun;147:107403. doi:10.1016/j.bioorg.2024.107403. View Source
- [2] Bissantz C, Kuhn B, Stahl M. A Medicinal Chemist's Guide to Molecular Interactions. J Med Chem. 2010;53(14):5061-5084. doi:10.1021/jm100112j. View Source
